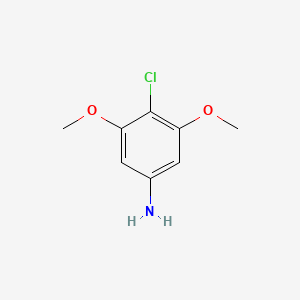

4-Chloro-3,5-dimethoxyaniline

Descripción

Overview of Aromatic Amine Research Landscape

Aromatic amines are a major class of industrial chemicals used extensively in the synthesis of products across numerous sectors, including pharmaceuticals, agrochemicals, dyes, polymers, and rubbers. researchgate.netcredenceresearch.com The global market for amines is substantial, with projections indicating significant growth driven by increasing demand in these end-use industries. credenceresearch.com The Asia-Pacific region, in particular, is a major hub for both production and consumption, fueled by industrial expansion. credenceresearch.com

Research within this field is diverse. A significant portion is dedicated to developing novel synthetic routes and improving existing manufacturing processes to enhance efficiency and sustainability. marketresearchintellect.com Another critical area of research focuses on the biological activity of aromatic amines. While they are invaluable synthetic intermediates, some compounds in this class have been identified as having mutagenic properties, which presents a challenge in drug development and chemical safety. lhasalimited.org This has led to collaborative data-sharing initiatives among pharmaceutical organizations to better understand the structure-activity relationships (SAR) that govern the potential toxicity of these compounds, aiming to develop improved predictive models. lhasalimited.org

Rationale for Dedicated Academic Inquiry into 4-Chloro-3,5-dimethoxyaniline

The specific substitution pattern of this compound distinguishes it from its more widely studied isomers, such as 4-chloro-2,5-dimethoxyaniline (B1194742). In organic chemistry, the precise location of substituents on an aromatic ring can lead to profound differences in a molecule's steric and electronic properties, which in turn dictate its reactivity and interaction with biological systems.

Given the established importance of both halogenated compounds and aromatic amines in chemical synthesis, a dedicated academic inquiry into this compound is scientifically justified. naturvardsverket.seresearchgate.net Such research is necessary to elucidate its unique chemical properties and reaction kinetics, which cannot be reliably extrapolated from its isomers. Understanding its specific characteristics could unlock its potential as a novel intermediate for pharmaceuticals, as suggested by its application in "healing drugs," or in materials science. lookchem.com Investigating this particular molecule would fill a knowledge gap in the structure-activity relationships of substituted anilines, contributing to a more comprehensive understanding of this vital class of chemical compounds and potentially leading to the development of new, functional molecules with tailored properties.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-chloro-2,5-dimethoxyaniline |

| 3,5-Dimethoxyaniline (B133145) |

| Aniline (B41778) |

| Chlorine |

| Bromine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDVJEPMJMYMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298913 | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226419-21-2 | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226419-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 3,5 Dimethoxyaniline

Established Synthetic Pathways to 4-Chloro-3,5-dimethoxyaniline

The most common and well-documented routes to this compound begin with the commercially available precursor, 3,5-dimethoxyaniline (B133145). These pathways prioritize regioselectivity to ensure the chlorine atom is introduced at the desired C-4 position of the aromatic ring.

Synthesis from 3,5-Dimethoxyaniline Precursors

A robust and frequently cited method involves a multi-step sequence starting from 3,5-dimethoxyaniline. mdpi.com This strategy employs a protection-chlorination-deprotection sequence to achieve high selectivity and yield. The initial step involves the protection of the highly activating amino group, typically through acetylation, to temper its reactivity and direct the subsequent halogenation. mdpi.com

The synthesis proceeds as follows:

Acetylation: 3,5-dimethoxyaniline is first acetylated to form N-(3,5-dimethoxyphenyl)acetamide. This step moderates the directing effect of the amine and prevents side reactions. mdpi.com

Chlorination: The resulting acetamide (B32628) is then chlorinated. The bulky acetyl group and the meta-directing methoxy (B1213986) groups favor the introduction of the chlorine atom at the C-4 position, which is para to the acetamido group. mdpi.com

Deprotection: The final step is the removal of the acetyl protecting group under basic conditions to yield the target compound, this compound. mdpi.com

Table 1: Multi-Step Synthesis from 3,5-Dimethoxyaniline

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Acetylation | 3,5-dimethoxyaniline, Acetic Anhydride (B1165640) | N-(3,5-dimethoxyphenyl)acetamide |

| 2 | Chlorination | N-(3,5-dimethoxyphenyl)acetamide, Sulfuryl Chloride | N-(4-chloro-3,5-dimethoxyphenyl)acetamide |

Regioselective Halogenation Strategies

Achieving regioselectivity is the primary challenge in the synthesis of this compound due to the multiple activated positions on the aromatic ring. Various strategies have been developed to control the position of chlorination.

Direct chlorination of 3,5-dimethoxyaniline is possible but requires careful control of reagents and conditions to favor monochlorination at the C-4 position. The strong activating nature of the amino and methoxy groups can easily lead to over-chlorination or the formation of other isomers.

Common chlorinating agents for this purpose include:

Sulfuryl chloride (SO₂Cl₂): This reagent is used for the chlorination of the protected N-(3,5-dimethoxyphenyl)acetamide. mdpi.com Its use on the unprotected aniline (B41778) requires precise stoichiometric control.

N-Chlorosuccinimide (NCS): NCS is a mild and effective source of electrophilic chlorine, often used for the regioselective chlorination of activated aromatic rings like phenols and anilines. clockss.orgjst.go.jporganic-chemistry.org Its application provides a controlled method for introducing a single chlorine atom. For instance, NCS has been successfully used in the regioselective chlorination of orcinol, a structurally similar activated phenol. clockss.orgjst.go.jp

Table 2: Comparison of Direct Chlorination Reagents for Activated Anilines

| Reagent | Substrate Type | Key Characteristics |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Protected anilines (acetamides) | Effective but can be aggressive; requires careful control to prevent side reactions. mdpi.com |

Modern synthetic organic chemistry has seen the rise of C-H activation as a powerful tool for forming new bonds directly from a carbon-hydrogen bond, bypassing the need for pre-functionalized substrates. While not the standard industrial route for producing this compound, these advanced methods are relevant for synthesizing related derivatives and highlight the frontiers of synthetic chemistry.

Strategies involving transition-metal catalysis, such as those using Rhodium(III), have enabled the direct halogenation of certain C-H bonds, particularly on electron-poor systems like acrylamides. organic-chemistry.org For electron-rich anilines, C-H activation is often directed towards borylation or arylation. For example, ion-pair-directed catalysis has been used to achieve meta-selective C-H borylation on aromatic phosphonium (B103445) salts, demonstrating a noncovalent strategy to control positional selectivity. cam.ac.uk These methods represent powerful, atom-economical approaches for creating complex molecules. However, their application for the specific C-H chlorination of 3,5-dimethoxyaniline to produce the 4-chloro isomer is not as established as classical electrophilic aromatic substitution.

Direct Chlorination Approaches

Alternative Synthetic Routes to this compound

Beyond the direct functionalization of 3,5-dimethoxyaniline, alternative pathways exist that build the molecule from different precursors.

Reduction of Nitro Group Precursors (general applicability for anilines)

A widely used and highly reliable method for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound. This alternative route to this compound would involve the synthesis of the precursor 4-chloro-3,5-dimethoxy-1-nitrobenzene, followed by its reduction.

The general two-step process is:

Nitration: An appropriately substituted benzene (B151609) ring, such as 1-chloro-3,5-dimethoxybenzene, would be nitrated using standard conditions (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group.

Reduction: The resulting nitro compound is then reduced to the aniline.

While the synthesis of the specific 4-chloro-3,5-dimethoxy-1-nitrobenzene precursor is not extensively detailed, the reduction step is a standard transformation. The reduction of the closely related isomer, 4-chloro-2,5-dimethoxynitrobenzene (B1583379), is well-documented and illustrates the general applicability of this method. google.comgoogle.comchemicalbook.com Various reduction systems are effective for this transformation.

Table 3: Exemplary Reduction Conditions for a Related Nitro Precursor (4-Chloro-2,5-dimethoxynitrobenzene)

| Reduction Method | Catalyst/Reagent | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Platinum-on-carbon (Pt/C) | Aromatic (e.g., Xylene) | 80-110°C, 5-50 atm H₂ | google.com |

| Catalytic Hydrogenation | Supported Metal on Carbon | Methanol (B129727) | 70-80°C, 0.3-1.0 MPa H₂ | chemicalbook.com |

This approach offers a viable alternative to direct chlorination, particularly if the nitro precursor is readily accessible. The choice between direct chlorination of 3,5-dimethoxyaniline and the reduction of a nitro compound often depends on precursor availability, cost, and the desired scale of production.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dimethoxyaniline |

| N-(3,5-dimethoxyphenyl)acetamide |

| Acetic Anhydride |

| Sulfuryl Chloride |

| N-(4-chloro-3,5-dimethoxyphenyl)acetamide |

| N-Chlorosuccinimide (NCS) |

| Orcinol (5-methylbenzene-1,3-diol) |

| 1-chloro-3,5-dimethoxybenzene |

| 4-chloro-3,5-dimethoxy-1-nitrobenzene |

| Nitric Acid |

| Sulfuric Acid |

| 4-chloro-2,5-dimethoxynitrobenzene |

| Platinum-on-carbon (Pt/C) |

| Xylene |

| Methanol |

| Hydrazine (B178648) Hydrate (B1144303) |

| Ethanol |

| Acrylamides |

Comparative Analysis of Synthetic Methodologies

The production of this compound primarily involves the reduction of a nitro-group precursor or the chlorination of an aniline derivative.

One common industrial method is the catalytic hydrogenation of 4-chloro-3,5-dimethoxynitrobenzene . This process typically utilizes hydrogen gas in the presence of a catalyst. google.com A variety of catalysts can be employed, including platinum-on-carbon and nickel-based catalysts. google.com The reaction conditions, such as temperature and pressure, are controlled to ensure high yield and purity of the final product. google.com For instance, using a sulfited platinum-on-carbon catalyst in an aromatic solvent like xylene at temperatures between 80°C and 110°C is a documented approach. google.com

Another synthetic pathway starts with 3,5-dimethoxyaniline . A multi-step process involving N-acetylation to protect the amine group, followed by electrophilic aromatic chlorination and subsequent deprotection, can yield the desired product. Direct chlorination of 3,5-dimethoxyaniline is also possible, but it requires careful control of reaction conditions to minimize the formation of byproducts.

A less common, but notable, method involves a benzyne (B1209423) intermediate . Starting from 4-chlororesorcinol, methylation followed by treatment with sodamide in liquid ammonia (B1221849) forms 3,5-dimethoxyaniline via a benzyne intermediate. dtic.mil This aniline can then undergo a Sandmeyer reaction to introduce the chloro group, although this step can have low yields. dtic.mil

| Starting Material | Key Reagents/Steps | Advantages | Disadvantages |

| 4-Chloro-3,5-dimethoxynitrobenzene | H₂, Catalyst (Pt/C or Ni) | High yield and purity | Requires handling of hydrogen gas under pressure |

| 3,5-Dimethoxyaniline | Acetic anhydride, Cl₂ or SO₂Cl₂, Hydrolysis | Avoids handling of nitro compounds | Multi-step process, potential for side reactions |

| 4-Chlororesorcinol | Methylating agent, Sodamide, NaNO₂/HCl, CuCl | Utilizes a different synthetic intermediate | Benzyne reaction can have byproducts, Sandmeyer reaction can have low yield |

Advanced Reaction Conditions and Catalysis in Synthesis

Recent advancements in the synthesis of this compound have focused on improving catalytic systems and reaction conditions to enhance efficiency and safety.

Exploration of Supported Catalysts

The use of supported catalysts is a significant area of development. Supported nickel catalysts, for example, have been explored for the reduction of 4-chloro-2,5-dimethoxy-1-nitrobenzene, a related compound. A patent describes a method for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) using a supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier with hydrazine hydrate as the reducing agent in ethanol. google.com This method reports a high yield of over 95% and avoids the use of hydrogen gas, enhancing safety. google.com Another approach for the same transformation involves a supported metal activated carbon catalyst with hydrogen gas in methanol, also achieving high yields. chemicalbook.com For the hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene in water, a nickel catalyst on an inorganic carrier has been used, demonstrating the versatility of supported systems. google.com

Role of Co-catalysts and Additives

Co-catalysts and additives play a crucial role in optimizing the synthesis. In the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene, the addition of an aliphatic or cyclic amine as a co-catalyst has been shown to improve the reaction. google.com Specifically, morpholine (B109124) has been used in conjunction with a sulfited platinum-on-carbon catalyst. google.com The use of a buffer, such as disodium (B8443419) hydrogenphosphate, to maintain an alkaline pH (8-10) is also beneficial for the reaction. google.com In a different context, the synthesis of 4-chloro-3,5-dimethylphenol, a related compound, utilizes a cupric salt as a catalyst in combination with a chlorinating agent and an oxidizing agent. google.com

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly.

Solvent Selection and Minimization Strategies

A key aspect of green chemistry is the use of safer and more sustainable solvents. In the synthesis of this compound and related compounds, there is a move away from traditional aromatic solvents like xylene. google.com Ethanol and methanol are presented as greener alternatives in several patented processes. google.comchemicalbook.com An even more environmentally benign approach is the use of water as a solvent. The catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene has been successfully carried out in water using a nickel catalyst, which eliminates the economic and ecological problems associated with aromatic solvents. google.com Research into Buchwald-Hartwig coupling reactions, a type of reaction used to form C-N bonds, has explored the use of aqueous micellar solutions, further highlighting the trend towards water-based systems. rsc.org

Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of modern green chemistry, aiming to reduce environmental impact by minimizing waste, lowering energy consumption, and utilizing renewable resources. In the context of synthesizing this compound, sustainable catalysis focuses on replacing stoichiometric reagents with catalytic alternatives, employing earth-abundant metals, and designing atom-economical reaction pathways. While specific literature on the sustainable synthesis of this compound is not extensively detailed, principles can be extrapolated from the synthesis of its isomers and related aniline derivatives. Key strategies include catalytic hydrogenation of nitroarenes and cross-coupling reactions for C-N bond formation.

One of the most established green methods for producing anilines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. This approach is highly atom-economical, producing water as the primary byproduct. For the synthesis of the related isomer, 4-chloro-2,5-dimethoxyaniline, various catalytic systems have been optimized for industrial-scale production. These systems often employ heterogeneous catalysts which are easily separable and recyclable, enhancing their sustainability profile.

Recent advancements have focused on replacing precious metal catalysts like platinum and palladium with more abundant and less expensive alternatives such as nickel. google.comgoogle.com A patented method describes the preparation of 4-chloro-2,5-dimethoxyaniline by reacting 4-chloro-2,5-dimethoxy nitrobenzene (B124822) with hydrazine hydrate in ethanol, using a supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier. google.com This process is highlighted for its simplicity, safety, and high yield (≥95%), while avoiding the use of hydrogen gas and dehalogenation inhibitors. google.com Another approach involves the hydrogenation of 4-chloro-2,5-dimethoxy nitrobenzene in an aqueous medium using commercial-grade nickel catalysts, which operates under milder temperature conditions (30 to 80°C) and yields a high degree of purity. google.com

The table below summarizes findings for the catalytic reduction of a nitroaromatic precursor, illustrating the types of sustainable systems applicable to aniline synthesis.

| Catalyst System | Substrate | Reagent/Solvent | Conditions | Yield | Reference |

| Platinum-on-carbon | 4-chloro-2,5-dimethoxy-1-nitrobenzene | Hydrogen / Aromatic Solvent | 80–110°C, 5–50 atm | High Purity | google.com |

| Supported Nickel (on TiO₂-Al₂O₃) | 4-chloro-2,5-dimethoxy nitrobenzene | Hydrazine Hydrate / Ethanol | Not specified | ≥95% | google.com |

| Nickel Catalyst | 4-chloro-2,5-dimethoxy nitrobenzene | Hydrogen / Water | 35-70°C, 20-50 atm | Almost Quantitative | google.com |

| Supported Metal Activated Carbon | 4-chloro-2,5-dimethoxy nitrobenzene | Hydrogen / Methanol | 70-80°C, 0.3-1.0 MPa | 99.1% | chemicalbook.com |

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, which forms C-N bonds with high efficiency. alfa-chemistry.comnumberanalytics.com This reaction is a powerful tool for constructing arylamines from aryl halides or triflates and an amine source, and represents a key potential route for the sustainable synthesis of this compound. alfa-chemistry.comnumberanalytics.comorganic-chemistry.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst. alfa-chemistry.comnumberanalytics.com The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the success of this methodology, allowing for the coupling of even less reactive aryl chlorides under mild conditions. cmu.edu

The versatility of the Buchwald-Hartwig amination has been demonstrated in various applications, including the reaction of 3,5-dimethoxyaniline with aryl bromides. chemrxiv.org This indicates the feasibility of a reverse strategy: coupling a halogenated precursor, such as 1,4-dichloro-3,5-dimethoxybenzene, with an ammonia equivalent to produce this compound. organic-chemistry.org The use of ammonia itself or ammonia surrogates like lithium bis(trimethylsilyl)amide in palladium-catalyzed reactions provides a direct route to primary arylamines. organic-chemistry.org These catalytic systems are highly efficient, often requiring very low catalyst loadings (down to 0.05 mol % Pd), which is both economically and environmentally advantageous. cmu.edu

The following table presents examples of Buchwald-Hartwig amination reactions, showcasing the conditions and catalyst systems that could be adapted for the synthesis of the target compound.

| Catalyst/Ligand | Aryl Halide | Amine | Base | Conditions | Yield | Reference |

| Pd(OAc)₂ / XPhos | 1-bromopyrene | Diphenylamine | NaOtBu | 60 min (RAM) | >90% | chemrxiv.org |

| Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | 4-chlorotoluene | p-toluidine | NaOtBu | 110°C, 48h (0.5 mol% Pd) | 95% | cmu.edu |

| Pd(I) Dimer / DavePhos | 4-bromotoluene | Morpholine | Not specified | 80-100°C, 30-60 min | Optimized | rsc.org |

While palladium catalysis is highly effective, the cost and toxicity of palladium have driven research towards catalysts based on more earth-abundant metals like copper and nickel. google.commdpi.comgoogle.com Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent an older but still relevant alternative. researchgate.net Modern advancements are leading to more efficient copper-based systems that operate under milder conditions. For instance, copper salts have been used to catalyze the chlorination of phenols and the amination of indoles, demonstrating their utility in forming both C-Cl and C-N bonds relevant to the synthesis of this compound. mdpi.comgoogle.com

Finally, direct C-H amination is an emerging frontier in sustainable synthesis. researchgate.netnih.gov This strategy aims to form C-N bonds by activating a C-H bond on the aromatic ring directly, avoiding the need for pre-functionalized aryl halides. This approach is exceptionally atom-economical as it bypasses the halogenation and subsequent dehalogenation steps inherent in cross-coupling methodologies. While the application of C-H amination for the direct synthesis of this compound has not been reported, the ongoing development in this field holds significant promise for future sustainable synthetic routes. researchgate.net

Chemical Reactivity and Transformational Studies of 4 Chloro 3,5 Dimethoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 4-Chloro-3,5-dimethoxyaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and methoxy (B1213986) groups. The directing effects of these substituents determine the regioselectivity of incoming electrophiles. The amino group is a powerful ortho-, para-director, while the methoxy groups also direct ortho and para. The chloro group, although deactivating, is also an ortho-, para-director. In this specific substitution pattern, the positions ortho to the amino group (C2 and C6) are the most activated and sterically accessible for electrophilic attack.

Further halogenation of this compound is anticipated to occur at the vacant ortho positions relative to the strongly activating amino group. The combined directing effects of the amino and methoxy groups strongly favor substitution at the C2 and C6 positions.

While specific studies on the further halogenation of this compound are not extensively documented, related reactions on 3,5-dimethoxyaniline (B133145) provide insight. For instance, the halogenation of a protected 3,5-dimethoxyaniline has been reported as a step in the synthesis of more complex molecules. epo.org The reaction with a halogenating agent would likely proceed readily, potentially leading to di-substituted products under forcing conditions due to the highly activated nature of the ring.

Table 1: Predicted Halogenation Products of this compound

| Reactant | Reagent | Predicted Major Product(s) |

| This compound | Br₂ | 2-Bromo-4-chloro-3,5-dimethoxyaniline |

| This compound | Cl₂ | 2,4-Dichloro-3,5-dimethoxyaniline |

| This compound | I₂ | 4-Chloro-2-iodo-3,5-dimethoxyaniline |

It is important to note that the amino group may require protection, for example, through acetylation to form an acetanilide, to prevent side reactions and to moderate the reactivity during halogenation.

The nitration of anilines is often complex due to the basicity of the amino group, which can be protonated under the acidic conditions of nitration, leading to the formation of a deactivating anilinium ion and meta-directing products. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the aniline ring. To circumvent these issues, the amino group is typically protected, most commonly by acetylation.

Studies on the nitration of 3,5-dimethoxyaniline have shown that after acetylation, nitration with nitric acid in acetic anhydride (B1165640) proceeds to give the 2-nitro derivative in high yield. semanticscholar.org Applying this to this compound, after protection of the amino group, nitration is expected to occur at one of the available ortho positions (C2 or C6). The electronic effects of the existing substituents would favor nitration at these positions.

Sulfonation of anilines is typically carried out by heating with concentrated sulfuric acid. The reaction often proceeds via the formation of a phenylsulfamic acid intermediate which then rearranges to the aminobenzenesulfonic acid. For this compound, sulfonation is expected to occur at the C2 or C6 position, driven by the strong activating and directing effects of the amino and methoxy groups. A related compound, N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, highlights the introduction of a sulfonic acid-containing group, albeit not directly on the ring through electrophilic substitution. chemimpex.comchemimpex.comchemicalbook.com

Table 2: Predicted Nitration and Sulfonation Products of Protected this compound

| Reactant (Protected) | Reagent | Predicted Major Product |

| N-(4-Chloro-3,5-dimethoxyphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-Chloro-3,5-dimethoxy-2-nitrophenyl)acetamide |

| N-(4-Chloro-3,5-dimethoxyphenyl)acetamide | SO₃, H₂SO₄ | 2-Acetamido-5-chloro-4,6-dimethoxybenzenesulfonic acid |

Further Halogenation Patterns

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution on the electron-rich ring of this compound is generally difficult due to the high electron density. The presence of the chloro substituent does provide a potential site for nucleophilic attack, but the strong electron-donating groups on the ring make this challenging without the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the chlorine.

However, the amino group can readily undergo nucleophilic reactions. For example, it can be acylated with acid chlorides or anhydrides. semanticscholar.org It can also be alkylated. Studies on 3,5-dimethoxyaniline have shown that it can be N-alkylated with derivatives such as 2-chloroethylamine.

In derivatives of closely related compounds, such as N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide, the chloro group is reported to be susceptible to nucleophilic substitution by nucleophiles like amines or thiols. This suggests that if the amino group of this compound is transformed into a different functionality, nucleophilic displacement of the chlorine may become more feasible.

Oxidation and Reduction Pathways of the Amine and Aromatic Moieties

The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The initial step is often the formation of an arylamino radical. acs.org These radicals can then undergo coupling reactions to form dimeric products such as azoxybenzenes, azobenzenes, and phenazines. rsc.org

Stronger oxidation can lead to the formation of quinones. In the case of this compound, oxidation could potentially lead to the formation of a benzoquinone imine or a fully oxidized quinone structure, although the substitution pattern may influence the stability and likelihood of such products. The oxidation of substituted anilines is influenced by the electronic nature of the substituents, with electron-donating groups generally facilitating the initial electron transfer step. cdnsciencepub.comnih.gov

Table 3: Potential Oxidative Products of this compound

| Oxidizing Agent | Potential Product Type |

| Mild Oxidants (e.g., air, mild chemical oxidants) | Azo or Azoxy compounds |

| Strong Oxidants (e.g., K₂Cr₂O₇, H₂O₂) | Benzoquinone derivatives (hypothetical) |

The primary reductive transformation associated with anilines is often the reduction of a precursor nitro compound to form the aniline itself. nih.govresearchgate.netacs.orgrsc.org However, the aniline moiety and the aromatic ring can undergo reduction under certain conditions.

Catalytic hydrogenation of the aromatic ring of anilines to form cyclohexylamines is possible but typically requires high pressures and temperatures, and a rhodium or ruthenium catalyst. The chloro substituent would likely be removed under these conditions (hydrogenolysis).

The amino group itself is generally stable to reduction. Reductive amination, a process where an aldehyde or ketone reacts with an amine in the presence of a reducing agent, is a common reaction involving the amine functionality, but this is a synthetic transformation utilizing the amine rather than a reduction of the amine itself.

Table 4: Potential Reductive Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Catalytic Hydrogenation of the Aromatic Ring | H₂, Rh/C or Ru/C, high pressure/temperature | 3,5-Dimethoxycyclohexylamine (dechlorinated) |

| Dehalogenation | H₂, Pd/C, base | 3,5-Dimethoxyaniline |

Formation of Oxidative Products

Coupling Reactions and Cross-Coupling Methodologies

This compound serves as a versatile building block in various coupling and cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in the development of pharmacologically active compounds.

The chlorine atom on the aromatic ring and the amino group provide two reactive sites for different types of coupling reactions. The chlorine atom can participate in cross-coupling reactions such as Suzuki, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, respectively.

For instance, in the synthesis of bis-aryl sulfonamides, this compound has been reacted with various benzenesulfonyl chlorides. nih.gov One specific example is the synthesis of a compound where this compound was reacted with 4-ethoxybenzenesulfonyl chloride to yield a white solid with a 61% yield. nih.gov This type of reaction highlights the utility of the aniline moiety in forming sulfonamide linkages, which are prevalent in many therapeutic agents.

While direct examples of Suzuki or Sonogashira couplings involving the chloro group of this compound are not extensively detailed in the provided search results, the general reactivity of aryl chlorides in such transformations is a well-established principle in organic synthesis. It is plausible that under appropriate catalytic conditions (e.g., using palladium or copper catalysts), the chloro substituent could be replaced with various organic groups. The presence of the electron-donating methoxy and amino groups can influence the reactivity of the chloro group in these cross-coupling reactions.

A patent for kinase inhibitors describes a Buchwald coupling with an amine of a related formula to furnish the desired compound. googleapis.com This suggests the potential for this compound to undergo similar N-arylation reactions.

The following table summarizes a documented coupling reaction involving this compound:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | 4-Ethoxybenzenesulfonyl chloride | N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide | 61% | nih.gov |

Functional Group Interconversions Involving the Aniline Moiety

The aniline functional group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. These interconversions are crucial for modifying the properties of the parent molecule and for synthesizing targeted derivatives.

One of the most common transformations of the aniline group is its conversion into a sulfonamide. As mentioned previously, the reaction of this compound with sulfonyl chlorides is a straightforward method to achieve this. nih.gov

Another significant reaction of the aniline moiety is diazotization. This process involves treating the aniline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups. For example, a study on the structure-activity relationship of bis-aryl sulfonamides describes the conversion of an aromatic amine to an aryl azide (B81097) via a diazotization reaction. nih.gov Although this specific example may not directly use this compound, it illustrates a common and powerful transformation applicable to this compound.

Furthermore, the amino group can undergo acylation reactions. A patent document describes the preparation of this compound from 3,5-dimethoxyaniline in a process involving acetic acid, which suggests the formation of an amide intermediate at some stage. google.com Acylation can be used to protect the amino group or to introduce specific acyl moieties that are important for the biological activity of the final product.

The aniline group can also be involved in the formation of urea (B33335) derivatives. A patent application for kinase inhibitors describes the preparation of such compounds, implying that the aniline nitrogen can act as a nucleophile in reactions with isocyanates or their equivalents. google.com

The table below provides examples of functional group interconversions involving the aniline moiety of this compound or closely related structures:

| Starting Material | Reagent(s) | Resulting Functional Group | Application Context | Reference |

| This compound | 4-Ethoxybenzenesulfonyl chloride | Sulfonamide | Synthesis of bis-aryl sulfonamides | nih.gov |

| Aromatic Amine | Diazotization reagents | Aryl azide | Synthesis of photoreactive probes | nih.gov |

| 3,5-Dimethoxyaniline | Acetic acid, NCS | Chloroaniline (via acylation/protection) | Synthesis of this compound | google.com |

| This compound | Isocyanate or equivalent | Urea | Synthesis of kinase inhibitors | google.com |

These examples underscore the synthetic flexibility of this compound, making it a valuable precursor in medicinal chemistry and materials science.

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Substituted 4-Chloro-3,5-dimethoxyaniline Analogues

The synthesis of analogues of this compound involves targeted modifications to its core structure. These changes are designed to modulate the electronic, steric, and physicochemical properties of the molecule.

The two methoxy (B1213986) groups on the aniline (B41778) ring are key features that can be chemically altered. A common modification is demethylation, which converts the methoxy groups into hydroxyl groups, yielding the corresponding dihydroxyaniline derivative. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃). This process has been demonstrated in the demethylation of poly(2,5-dimethoxyaniline) (PDMA) to poly(2,5-dihydroxyaniline) (PDHA), where BBr₃ is used as the demethylating agent. rsc.orgx2lab.com.sg The resulting hydroxyl groups can serve as handles for further functionalization, such as etherification or esterification, dramatically increasing the synthetic possibilities.

Another approach involves the cleavage of the C-O ether bond using reagents like lithium iodide (LiI), which can selectively react with the methoxy groups. nih.gov In some cases, methoxy groups on anilines can be replaced entirely. Research has shown that treatment of certain methoxy-substituted anilines with Grignard reagents can lead to the substitution of the methoxy group with an alkyl or aryl group from the Grignard reagent, a form of non-catalysed C-C coupling. rsc.org

The primary amine group is a highly reactive site for both alkylation and acylation.

Acylation: The amine can be readily acylated to form amides. This is a common strategy in multistep syntheses to protect the amine, modify electronic properties, or build more complex structures. For instance, 3,5-dimethoxyaniline (B133145), a close structural relative, is often first acylated with various acid chlorides (e.g., p-chlorobenzoyl chloride) or anhydrides (e.g., acetic anhydride) in solvents like dichloromethane (B109758) (CH₂Cl₂) to produce the corresponding N-acylanilides in moderate to high yields. semanticscholar.org This reaction is a critical step in the synthesis of heterocyclic compounds like benzimidazoles. semanticscholar.org

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This modification significantly impacts the nucleophilicity, basicity, and steric profile of the nitrogen atom. In studies on related compounds, N-alkylation has been used to probe structure-activity relationships. For example, replacing a hydrogen on the aniline nitrogen with groups like an N-(2-methoxyethyl) group has been shown to enhance the stability of certain drug candidates. nih.gov

While the subject compound is chlorinated at the 4-position, a key strategy for generating a diverse set of analogues involves introducing various other substituents at this same position. A highly effective method for this is the regioselective Friedel-Crafts alkylation of the parent compound, 3,5-dimethoxyaniline. This reaction produces para-alkylated 3,5-dimethoxyanilines, which are direct analogues of this compound.

The reaction proceeds by treating 3,5-dimethoxyaniline with an aldehyde in the presence of trifluoroacetic acid (TFA) and a reducing agent, typically triethylsilane (TES). This method is notable for its high regioselectivity, simplicity, and broad applicability to aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.net The electron-donating methoxy groups strongly activate the aromatic ring, directing the incoming electrophile to the para-position (C4).

The table below summarizes the synthesis of various 4-substituted 3,5-dimethoxyaniline analogues using this Friedel-Crafts alkylation method.

| Aldehyde Reactant | 4-Substituent | Yield (%) |

| 4-Bromobenzaldehyde | 4-Bromobenzyl | 93 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzyl | 95 |

| 4-Fluorobenzaldehyde | 4-Fluorobenzyl | 94 |

| Benzaldehyde | Benzyl | 95 |

| 2-Thiophenecarboxaldehyde | 2-Thienylmethyl | 91 |

| 2-Furaldehyde | 2-Furylmethyl | 92 |

| Isovaleraldehyde | 3-Methylbutyl | 78 |

| Propionaldehyde | Propyl | 82 |

This data is compiled from research on the Friedel-Crafts alkylation of 3,5-dimethoxyaniline. researchgate.net

Alkylation and Acylation of the Amine Functionality

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The this compound framework is a valuable building block for the synthesis of more complex heterocyclic systems.

Benzimidazoles: A common route to benzimidazoles involves the initial acylation of an aniline followed by nitration of the aromatic ring, reduction of the nitro group to a second amine, and subsequent acid-catalyzed cyclization. semanticscholar.org Starting with 3,5-dimethoxyaniline, this sequence yields 4,6-dimethoxybenzimidazoles. semanticscholar.org Applying this synthetic logic to this compound would be expected to produce 5-chloro-4,6-dimethoxybenzimidazole derivatives, which are of interest in medicinal chemistry. nih.gov

Indoles: Methoxy-activated indoles can be synthesized from 3,5-dimethoxyaniline through methods like the modified Bischler indole (B1671886) synthesis. This involves reacting the aniline with α-haloketones, such as 2-chloroacetophenone, in the presence of lithium bromide and sodium bicarbonate to yield 3-aryl-4,6-dimethoxyindoles. chim.it

Quinolines: Quinoline derivatives can also be prepared from dimethoxyanilines. The Knorr cyclization, for example, involves the reaction of 2,5-dimethoxyanilides to form 5,8-dimethoxyquinoline (B1605891) systems. thieme-connect.com Another approach, the Conrad-Limpach synthesis, involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. jptcp.com These methods demonstrate the potential for incorporating the this compound moiety into quinoline-based structures, which are prevalent in many biologically active compounds. iipseries.org

Formation of Schiff Bases and Their Chemical Transformations

The primary amine of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) group. ekb.eg This reaction is typically carried out by refluxing the aniline and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netmdpi.com

The formation of a Schiff base is a versatile transformation. The resulting imine group is not merely a final product but can act as an intermediate for further reactions. For example, the imine bond can be reduced to form a stable secondary amine, or it can participate in cycloaddition reactions to create new heterocyclic rings. Schiff bases derived from substituted anilines are widely studied for their diverse biological activities and applications in materials science. ekb.eg

Structure-Reactivity Relationship Studies of Derivatives

The study of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) helps to understand how specific chemical features of a molecule influence its reactivity and biological effects. For derivatives of this compound, several structural factors are critical.

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring profoundly affect the molecule's properties. Electron-donating groups, such as the methoxy groups in this compound, increase the electron density of the ring and the nucleophilicity of the amine. In one study, anilines with electron-donating substituents showed enhanced inhibitory activity against the H+/K(+)-ATPase enzyme. nih.gov Conversely, the electron-withdrawing nature of the chlorine atom at the 4-position decreases the basicity of the amine compared to the non-chlorinated parent compound, 3,5-dimethoxyaniline.

Amine Functionality: Modifications to the amine group, such as N-alkylation or acylation, directly impact steric hindrance around the nitrogen and its ability to participate in hydrogen bonding. QSAR studies on N-arylmethyl substituted anilines have shown that parameters related to the amine group are important descriptors for predicting antioxidant capacity. scielo.org.co

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3,5 Dimethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-chloro-3,5-dimethoxyaniline, offering a wealth of information regarding the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) NMR for Molecular Fingerprinting and Connectivity

Proton NMR (¹H NMR) spectroscopy provides a unique "fingerprint" of a molecule by mapping the chemical shifts of its hydrogen atoms. For a derivative of this compound, specifically N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 500 MHz, reveals distinct signals corresponding to different proton environments. nih.gov The spectrum shows signals for the aromatic protons, the methoxy (B1213986) groups, and the ethoxy group of the benzenesulfonamide (B165840) moiety. nih.gov

In another example, the ¹H NMR spectrum of 2,4,6-trichloro-3,5-dimethoxyaniline, a derivative of the subject compound, was recorded in CDCl₃ at 300 MHz. rsc.org The spectrum displayed a singlet at δ 4.58 ppm for the two amine protons (NH₂) and a singlet at δ 3.90 ppm for the six protons of the two methoxy groups. rsc.org This simplicity in the spectrum arises from the symmetrical nature of the molecule.

The analysis of aniline (B41778) oligomers, which are related in structure, also benefits from ¹H NMR to understand the mixture of products formed during polymerization. nih.gov

Table 1: Illustrative ¹H NMR Data for a Derivative of this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Aromatic (ethoxybenzenesulfonamide) | 7.71 | d | 2H | 8.80 |

| Aromatic (ethoxybenzenesulfonamide) | 6.89 | d | 2H | 9.05 |

| Aromatic (chloro-dimethoxyphenyl) | 6.35 | s | 2H | - |

| NH (sulfonamide) | 6.76 | br. s. | 1H | - |

| Methoxy (-OCH₃) | 3.75 | s | 6H | - |

| Ethoxy (-OCH₂CH₃) | 4.07 | q | 2H | 7.00 |

| Ethoxy (-OCH₂CH₃) | 1.42 | t | 3H | 7.00 |

Data derived from the analysis of N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide. nih.gov

Carbon-13 (¹³C) NMR and Attached Proton Test (APT) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. For instance, the ¹³C NMR spectrum of N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide in CDCl₃ at 126 MHz shows characteristic peaks for the aromatic carbons, the methoxy carbons, and the ethoxy carbons. nih.gov

The ¹³C NMR data for 2,4,6-trichloro-3,5-dimethoxyaniline in CDCl₃ at 101 MHz reveals signals at δ 152.0, 140.2, 112.0, 110.1, and 60.7 ppm, corresponding to the different carbon atoms in the molecule. rsc.org

Attached Proton Test (DEPT) experiments, including DEPT-45, DEPT-90, and DEPT-135, are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.comrsc.org This information is invaluable for the complete assignment of the carbon skeleton. emerypharma.com

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic (C-O, ethoxybenzenesulfonamide) | 162.5 |

| Aromatic (C-O, chloro-dimethoxyphenyl) | 153.6 |

| Aromatic (C-S) | 130.2 |

| Aromatic (C-H, ethoxybenzenesulfonamide) | 129.4 |

| Aromatic (C-Cl) | 121.9 |

| Aromatic (C-H, ethoxybenzenesulfonamide) | 114.3 |

| Aromatic (C-H, chloro-dimethoxyphenyl) | 111.3 |

| Methoxy (-OCH₃) | 55.9 |

| Ethoxy (-OCH₂) | 63.9 |

| Ethoxy (-CH₃) | 14.6 |

Data derived from the analysis of N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously establishing the complete molecular structure of complex molecules, including derivatives of this compound. beilstein-journals.orgdergipark.org.tr

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. nih.govemerypharma.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR spectra. nih.govbeilstein-journals.orgscience.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. nih.govbeilstein-journals.orgscience.gov This technique is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and valuable clues about the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. For example, the HRMS data for N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide showed a calculated mass of 364.0381 for the [M+Na]⁺ ion, with the found mass being 364.0382, confirming the molecular formula C₁₅H₁₆ClNO₄SNa. nih.gov Similarly, the HRMS of 2,4,6-trichloro-3,5-dimethoxyaniline showed a calculated value of 255.9699 for the [M+H]⁺ ion and a found value of 255.9705, which is consistent with the molecular formula C₈H₈Cl₃NO₂. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is widely used for the analysis of complex mixtures and for the quantification of specific compounds in various matrices. nih.govresearchgate.netwaters.com

In the context of this compound and its derivatives, LC-MS can be used to separate the target compound from impurities or other components in a sample before it is introduced into the mass spectrometer for analysis. researchgate.netwaters.com The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions from the analyte. nih.gov Tandem mass spectrometry (MS/MS) can then be employed to fragment the parent ion and generate a characteristic fragmentation pattern, which can be used for structural confirmation and sensitive quantification. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-chloro-3,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide |

| 2,4,6-trichloro-3,5-dimethoxyaniline |

| Aniline |

| Deuterochloroform |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS is instrumental for both qualitative and quantitative analysis. It is frequently employed to monitor reaction progress, identify byproducts, and assess the purity of the final product. rsc.org For instance, in the synthesis of derivatives of 3,5-dimethoxyaniline (B133145), GC-MS is used to determine product conversion and to characterize the isolated products. rsc.org The mass spectrum provides the molecular weight and fragmentation pattern of the analyte, which aids in its structural elucidation. For example, the NIST WebBook provides mass spectrometry data for 4-Chloro-2,5-dimethoxyaniline (B1194742), a structural isomer of the title compound, which can be used as a reference for identification. nist.gov

Commonly, the analysis of reaction mixtures involving aniline derivatives by GC-MS helps in identifying unreacted starting materials and side products. For example, in the synthesis of 4-Chloro-2,5-dimethoxyaniline, GC-MS can detect the presence of the unreacted starting material, 2,5-dimethoxyaniline.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups and analyzing the vibrational modes of this compound and its derivatives.

Infrared (IR) Spectroscopy:

The IR spectrum of aniline derivatives provides characteristic absorption bands corresponding to specific functional groups. For this compound, key expected absorptions would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C-O stretching: Associated with the methoxy groups, generally appearing around 1250 cm⁻¹.

C-N stretching: Vibrations of the amine group attached to the aromatic ring.

C-Cl stretching: The carbon-chlorine bond vibration.

Aromatic C=C stretching: Bands in the 1450–1600 cm⁻¹ region.

In a study of 3,5-dimethoxyaniline derivatives, the formation of Schiff bases was confirmed by the appearance of a strong absorption band around 1600 cm⁻¹ due to the C=N stretching vibration and the disappearance of the N-H and C=O absorption bands. researchgate.net

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations and non-polar bonds. For a derivative of 2,6-dichloro-3,5-dimethoxy-phenyl, characteristic Raman peaks were observed at approximately 2950, 1619, 1539, 1297, 1233, 1191, and 998 cm⁻¹. google.com For 4-chloro-3,5-dimethylphenol, a related compound, the Raman spectrum has also been documented. chemicalbook.com Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational frequencies to specific normal modes of the molecule. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Reference |

| N-H Stretching | 3300 - 3500 | ||

| Aromatic C-H Stretching | 3000 - 3100 | researchgate.net | |

| Aliphatic C-H Stretching | 2850 - 2960 | 2828 - 2950 | google.com |

| C=C Aromatic Stretching | 1450 - 1600 | 1539 - 1619 | google.com |

| C-O Stretching | ~1250 | ||

| C-N Stretching | |||

| C-Cl Stretching | |||

| NH₂ Wagging | ~625 | ~606 | researchgate.netresearchgate.net |

| NH₂ Twisting | 1060 - 1170 | ~1150 | researchgate.netresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The absorption maxima (λmax) are indicative of the energy required to promote an electron from a lower energy orbital to a higher energy one. For aromatic amines like this compound, the electronic spectrum is influenced by the substituents on the benzene (B151609) ring.

In a study on 3,5-dimethoxyaniline derivatives, the chemical structures were confirmed using UV-visible spectroscopy. researchgate.net The λmax values can be affected by the solvent used for the analysis. For instance, the UV-Vis spectrum of 2,5-dichloro-4-fluoroaniline (B1594060) was recorded in both water and ethanol. researchgate.net For 4-Chloro-2,5-dimethoxyamphetamine hydrochloride, a related compound, a λmax of 295 nm was identified using Surface-Enhanced Raman Spectroscopy (SERS).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found, studies on closely related derivatives provide valuable insights. For example, the crystal structure of (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, a Schiff base derived from 4-chloro-2,5-dimethoxyaniline, was determined by single-crystal X-ray diffraction. dergipark.org.tr This analysis revealed the molecule's conformation and the presence of intramolecular and intermolecular hydrogen bonds. dergipark.org.tr

Another study on bis(5-chloro-2,4-dimethoxyanilinium) tetrachloridocadmate trihydrate, a complex containing a derivative of 4-chloroaniline, reported its crystallization in the triclinic space group P-1. researchgate.net The structure was stabilized by various hydrogen bonds, including N-H···O, O-H···O, N-H···Cl, and O-H···Cl. researchgate.net Similarly, the crystal structure of 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline, a Schiff base, was determined to be monoclinic with the space group P21. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | Not specified | Not specified | Intramolecular O-H···N hydrogen bond, intermolecular C-H···O and C-H···Cl interactions, π-π stacking | dergipark.org.tr |

| bis(5-chloro-2,4-dimethoxyanilinium) tetrachloridocadmate trihydrate | Triclinic | P-1 | Layered organization of inorganic and organic entities, stabilized by N-H···O, O-H···O, N-H···Cl, and O-H···Cl hydrogen bonds | researchgate.net |

| 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline | Monoclinic | P21 | Intermolecular C—H···N and C—H···O hydrogen bonds | nih.gov |

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC)) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the separation, quantification, and purity assessment of non-volatile or thermally labile compounds like this compound and its derivatives. These techniques are widely used in quality control and for the analysis of complex mixtures.

A reverse-phase (RP) HPLC method has been developed for the analysis of 2,5-Dimethoxy-4-chloroaniline, a structural isomer. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, formic acid is used instead of phosphoric acid. sielc.comsielc.com

UPLC systems offer advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. lcms.cz A UPLC method coupled with a QDa detector has been developed for the analysis of various primary aromatic amines, demonstrating improved speed and selectivity in method development compared to UV detection alone. lcms.cz This method allows for the analysis of a wide range of primary aromatic amines within a 10-minute run time. lcms.cz

These advanced chromatographic techniques are crucial for identifying and quantifying impurities in the synthesis of aniline derivatives. For example, HPLC with UV detection is used to identify dichlorinated derivatives in the synthesis of 4-Chloro-2,5-dimethoxyaniline.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Newcrom R1 (C18) | Acetonitrile, Water, Phosphoric Acid | UV | Analysis of 2,5-Dimethoxy-4-chloroaniline | sielc.comsielc.com |

| UPLC | Not specified | Water + 0.1% Formic Acid, Methanol (B129727) + 0.1% Formic Acid | QDa (Mass Detection) | Analysis of Primary Aromatic Amines | lcms.cz |

| HPLC | Not specified | Not specified | UV (254 nm) | Identification of dichlorinated impurities in 4-Chloro-2,5-dimethoxyaniline synthesis |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization.nih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the optimized geometry of molecules. For 4-Chloro-3,5-dimethoxyaniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can determine key structural parameters (bond lengths, angles) and electronic properties. thaiscience.info The presence of electron-donating methoxy (B1213986) groups and an electron-withdrawing chloro group on the aniline (B41778) ring creates a complex electronic environment. DFT studies on substituted anilines show that such substituents significantly influence the geometry and the electronic charge distribution across the molecule. rsc.orgacs.org The deactivating nature of halogen atoms, for instance, is known to enhance the delocalization of the nitrogen atom's lone-pair electrons. rsc.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower stability. scholarsresearchlibrary.com

In this compound, the electron-donating methoxy groups raise the energy of the HOMO, while the electron-withdrawing chlorine atom tends to lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive. nih.govacs.org Studies on substituted anilines confirm that electron-donating groups like methoxy increase nucleophilic character and reactivity, while electron-acceptor groups can lower the LUMO energy significantly. acs.orgresearchgate.net The calculated HOMO-LUMO gap allows for the determination of various global reactivity descriptors. scholarsresearchlibrary.com

Table 1: Calculated Quantum Chemical Properties of Substituted Anilines (Illustrative) Note: Specific calculated values for this compound are not widely published; this table presents typical values for related anilines based on DFT calculations to illustrate the concepts.

| Parameter | Description | Typical Value Range (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 | scholarsresearchlibrary.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 | scholarsresearchlibrary.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 3.5 to 5.0 | scholarsresearchlibrary.comphyschemres.org |

| Ionization Potential (I) | Approx. -EHOMO | 5.0 to 6.0 | scholarsresearchlibrary.com |

| Electron Affinity (A) | Approx. -ELUMO | 0.5 to 1.5 | scholarsresearchlibrary.com |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.5 | scholarsresearchlibrary.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | 1.5 to 3.0 | scholarsresearchlibrary.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, as well as near the oxygen atoms of the methoxy groups. mdpi.comacs.org These sites represent the primary locations for interaction with electrophiles or for hydrogen bond donation. Conversely, positive potential would be located around the hydrogen atoms of the amino group. researchgate.net The topology of the MESP, including the location and values of its minima (Vmin), can be used as a reliable parameter to assess the σ-donating power of lone pairs. acs.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gaps

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This approach allows for the exploration of a molecule's conformational landscape and its dynamic interactions with its environment, such as with solvent molecules or biological macromolecules. While specific MD simulation studies on this compound are not prominent in the literature, the technique has been applied to its isomers and derivatives to understand their behavior.

For instance, MD simulations on derivatives of the related isomer, 4-chloro-2,5-dimethoxyaniline (B1194742), have been used to predict the thermodynamic stability of these molecules when bound to protein targets, such as in drug discovery research. Such simulations, often run for nanoseconds, can reveal the stability of a ligand within a binding pocket by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions. For this compound, MD simulations could be employed to analyze the rotational freedom of the methoxy groups, the inversion of the amino group, and how these motions are influenced by intermolecular hydrogen bonding in different solvents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Biological Interactions.nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.com QSAR models are built by identifying molecular descriptors that correlate with the activity of interest, allowing for the in-silico screening and design of new compounds with desired properties. mdpi.comnih.gov

For this compound, key molecular descriptors would include:

Topological descriptors: Related to molecular size, shape, and branching.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, derived from quantum chemical calculations. mdpi.com

Hydrophobic descriptors: Like the partition coefficient (LogP), which is influenced by the presence of the chloro and methoxy groups.

Structure-activity relationship (SAR) studies on related compounds highlight the importance of the substitution pattern. For example, in a series of compounds synthesized from the isomer 4-chloro-2,5-dimethoxyaniline, the presence and position of the methoxy and chloro substituents were found to be critical for biological activity. nih.gov The removal or displacement of these groups led to a complete loss of activity, demonstrating that these specific structural features are key inputs for any predictive QSAR model. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating transition states, calculating activation energy barriers, and identifying reaction intermediates.

While computational studies detailing specific reaction mechanisms for this compound are scarce, the methodology is widely applied to similar molecules. For example, the oxidation mechanism of substituted anilines by reagents like chlorine dioxide has been studied using DFT. researchgate.net These studies calculate activation energies and show that the reaction rate is highly dependent on the nature of the substituents on the aniline ring, a finding that aligns with experimental kinetics. researchgate.net Another application is in predicting reactivity in synthetic design; the LUMO energy of quinone-based molecules, calculated via computational methods, has been correlated with their reduction potential and biological activity, guiding the synthesis of new inhibitors. nih.gov For this compound, computational studies could be used to model its behavior in reactions such as electrophilic substitution, oxidation to form quinones, or its use as a building block in the synthesis of more complex molecules.

Role of 4 Chloro 3,5 Dimethoxyaniline As a Key Chemical Intermediate in Complex Molecule Synthesis

Precursor in Dyes and Pigments Chemistry

The distinct chemical properties of 4-Chloro-3,5-dimethoxyaniline make it an important component in the production of coloring agents. It is a valuable intermediate for creating a range of dyes and pigments. google.comgoogle.com

Synthesis of Azo Dyes and Pigments

This compound is a significant intermediate in the synthesis of azo dyes, which are a major class of synthetic colorants. google.com The process typically involves the diazotization of the aniline (B41778), where the primary aromatic amine group reacts with nitrous acid to form a diazonium salt. This highly reactive intermediate is then coupled with various aromatic compounds to produce a wide spectrum of colors.

This compound is a key raw material in the production of Naphthol AS-IRG and Naphthol AS-LC. patsnap.comcamlinfs.com These Naphthol derivatives are then used to manufacture a variety of high-performance pigments, including:

Pigment Yellow 49 patsnap.comcamlinfs.com

Pigment Yellow 83 patsnap.comcamlinfs.com

Pigment Yellow 97 patsnap.comcamlinfs.com

Pigment Yellow 176 patsnap.comcamlinfs.com

Pigment Red 146 patsnap.comcamlinfs.com

Pigment Red 184 patsnap.comcamlinfs.com

These pigments find extensive use in paints, printing inks, viscose fiber, fabric printing and dyeing (such as for wallpaper), and the coloring of organic plastics. patsnap.com The inclusion of the chloro group in the aniline structure often enhances the lightfastness and stability of the final pigment.

Design and Development of Novel Chromophore Structures

The reactivity of this compound allows for its incorporation into novel chromophore structures, which are the parts of a molecule responsible for its color. Research in this area focuses on creating new dyes with improved properties such as enhanced brightness, greater stability, and specific absorption spectra. The methoxy (B1213986) groups on the aniline ring can also influence the electronic properties of the resulting chromophore, allowing for the fine-tuning of its color and performance characteristics. The development of chromophore-containing compounds with non-linear optical properties is an area of interest for applications in opto-electronics. google.com

Intermediacy in Agrochemical Compound Synthesis

This compound and its derivatives are utilized in the synthesis of active ingredients for the agrochemical industry. chemicalbull.com

Development of Herbicidal Compound Scaffolds

The molecular framework of this compound can be used as a starting point for developing new herbicidal compounds. For instance, phenoxyacetic acid derivatives, which can be synthesized from related chloro- and dimethyl- substituted phenols, are known for their herbicidal activity. cymitquimica.com The specific substituents on the aromatic ring play a crucial role in the efficacy and selectivity of the herbicide. Research in this area involves synthesizing and screening a variety of derivatives to identify compounds with potent weed-killing properties while minimizing harm to crops and the environment.

Synthesis of Pesticidal Active Ingredients

Beyond herbicides, this aniline derivative can also be a precursor in the synthesis of other types of pesticides. The development of new pesticidal active ingredients is a continuous process aimed at combating resistance in pests and improving safety profiles. The structural motifs present in this compound can be incorporated into more complex molecules designed to target specific biological pathways in insects or fungi.

Contribution to Pharmaceutical Intermediate Synthesis

The pharmaceutical industry is a significant user of this compound as an intermediate in the synthesis of various drug molecules. dataintelo.combiosynth.com Its structural features are found in certain classes of compounds with therapeutic potential. For example, acridine (B1665455) derivatives, which can be synthesized using related dimethoxyanilines, have been investigated for their anticancer properties. researchgate.net The aniline moiety can be a key building block for constructing the core structures of these complex pharmaceutical agents.

The synthesis of novel compounds often involves multi-step processes where this compound is introduced to build a specific part of the final molecule. Researchers in medicinal chemistry utilize such intermediates to create libraries of new compounds for screening against various diseases.

Scaffolds for Drug Discovery Programs

In medicinal chemistry, a chemical scaffold is a core structure upon which a series of derivatives can be built to explore structure-activity relationships (SAR) and identify new therapeutic agents. nih.gov The timely discovery of novel scaffolds is crucial for advancing drug discovery programs, especially for challenging biological targets. nih.gov